1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate
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Overview
Description
Preparation Methods
The synthesis of PSB-0963 involves the Ullmann coupling reaction, which is a copper-catalyzed process. The reaction typically involves the coupling of bromaminic acid with alkyl- or arylamines in phosphate buffer under microwave irradiation . The reaction conditions are optimized to proceed efficiently within 2-30 minutes, and the entire protocol, including workup, generally takes 1-3 hours to complete . This method does not require an inert atmosphere, making it relatively straightforward and accessible for laboratory synthesis .
Chemical Reactions Analysis
PSB-0963 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the amino groups, are common.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of alkyl- or aryl-substituted derivatives .
Scientific Research Applications
PSB-0963 has a wide range of scientific research applications, including:
Mechanism of Action
PSB-0963 exerts its effects by inhibiting the activity of ecto-5’-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (CD39) . CD73 is responsible for the conversion of adenosine monophosphate to adenosine, a process that plays a crucial role in immune regulation and tumor progression . By inhibiting CD73, PSB-0963 can reduce the levels of extracellular adenosine, thereby enhancing immune responses against tumors . The compound also inhibits CD39, which further contributes to its immunomodulatory effects .
Comparison with Similar Compounds
PSB-0963 is unique among CD73 inhibitors due to its high potency and selectivity . Similar compounds include:
PSB-0952: Another potent CD73 inhibitor with a similar structure but slightly lower potency.
AB680: A small molecule CD73 inhibitor currently in clinical trials for cancer immunotherapy.
Compared to these compounds, PSB-0963 stands out for its superior inhibitory activity and broader range of applications in scientific research .
Properties
Molecular Formula |
C28H17N2O5S- |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H18N2O5S/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)21-8-4-3-7-20(21)27(24)31)30-19-10-9-17-11-15-5-1-2-6-16(15)12-18(17)13-19/h1-14,30H,29H2,(H,33,34,35)/p-1 |
InChI Key |
JXFRJOYKTCEJDG-UHFFFAOYSA-M |
SMILES |
O=S(C(C(N)=C1C2=O)=CC(NC3=CC=C4C=C5C=CC=CC5=CC4=C3)=C1C(C6=C2C=CC=C6)=O)([O-])=O |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB-0963; PSB 0963; PSB0963. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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